8-ethyl-3,3-dimethyl-6-[(3-methylbutyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines pyridine and pyrano moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the formation of the pyrano[3,4-c]pyridine core through a cyclization reaction, followed by the introduction of the ethyl, dimethyl, and methylbutyl groups via alkylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: shares similarities with other pyrano[3,4-c]pyridine derivatives.
6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: Lacks the ethyl and dimethyl groups.
3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: Lacks the ethyl group.
Uniqueness
The presence of the ethyl and dimethyl groups in 8-ETHYL-3,3-DIMETHYL-6-[(3-METHYLBUTYL)AMINO]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-ethyl-3,3-dimethyl-6-(3-methylbutylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H27N3O/c1-6-16-15-11-22-18(4,5)9-13(15)14(10-19)17(21-16)20-8-7-12(2)3/h12H,6-9,11H2,1-5H3,(H,20,21) |
InChI Key |
BWOXNAUCVHLWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCCC(C)C |
Origin of Product |
United States |
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